molecular formula C10H18BF3KNO2 B8120757 Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate

Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate

Cat. No.: B8120757
M. Wt: 291.16 g/mol
InChI Key: JPTVMGLMSUNZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate is a chemical compound with the molecular formula C6H12BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate involves the formation of a boron-carbon bond, which is crucial in many organic reactions. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring the boron group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate is unique due to its specific structure, which provides enhanced stability and reactivity in certain organic reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

potassium;trifluoro-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-8-4-7(5-8)6-11(12,13)14;/h7-8H,4-6H2,1-3H3,(H,15,16);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTVMGLMSUNZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CC(C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.